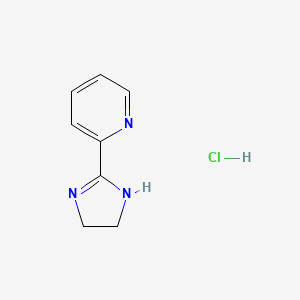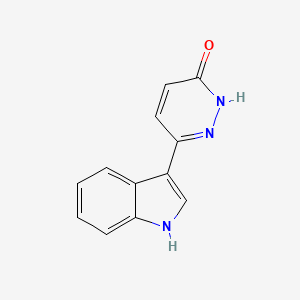
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride, also known as DIHPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that contains an imidazole ring, making it a unique structure with potential biological activity. In
作用機序
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic regions. This prevents the formation of toxic oligomers and fibrils, which are believed to be responsible for neuronal damage in Alzheimer's disease. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. This pathway plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid beta peptides, protect dopaminergic neurons from oxidative stress, and activate the Nrf2/ARE pathway. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and protect against neurotoxicity induced by 6-OHDA, a toxin that induces Parkinson's disease-like symptoms.
実験室実験の利点と制限
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized in the lab. Additionally, it has shown promising results in various scientific research applications, making it a valuable tool for studying neurological disorders. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. Additionally, its potential therapeutic applications have not been fully explored, which limits its utility in drug development.
将来の方向性
There are several future directions for research on 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride. One area of research is to further elucidate its mechanism of action. Understanding how this compound interacts with amyloid beta peptides and activates the Nrf2/ARE pathway could provide valuable insights into the development of therapeutic agents for neurological disorders. Additionally, exploring the potential therapeutic applications of this compound beyond Alzheimer's disease and Parkinson's disease could expand its utility in drug development. Finally, investigating the potential side effects and toxicity of this compound is crucial for its safe use in clinical settings.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications for neurological disorders. Its mechanism of action is not fully understood, but it has shown promising results in various scientific research applications. Its advantages and limitations for lab experiments should be carefully considered, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications.
合成法
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride involves the reaction of 2-aminopyridine with glyoxal in the presence of a reducing agent. The reaction yields a mixture of products, which can be separated using column chromatography. The final product, this compound, is obtained as a white crystalline powder after recrystallization from ethanol. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has shown potential in various scientific research applications. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
特性
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-2-4-9-7(3-1)8-10-5-6-11-8;/h1-4H,5-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOUORNPHUFELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)
![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
![N-[1-(4-fluorophenyl)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6132810.png)
![N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)
